

# Spectroscopic Profile of N-Hydroxy-4-(methylamino)azobenzene: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for **N-Hydroxy-4-** (methylamino)azobenzene and its structural analogs. Due to a lack of comprehensive, publicly available spectroscopic data for the specific molecule of **N-Hydroxy-4-** (methylamino)azobenzene, this document presents representative data from closely related compounds, including 4-(methylamino)azobenzene and other hydroxy-substituted azobenzenes. This information is intended to serve as a reference for researchers in the fields of chemistry and drug development.

## **Spectroscopic Data Summary**

The following tables summarize key spectroscopic data points for compounds structurally related to **N-Hydroxy-4-(methylamino)azobenzene**. These data provide an indication of the expected spectral characteristics.

# Table 1: 1H NMR Spectroscopic Data of Azobenzene Analogs



Compound	Solvent	Chemical Shift (δ) ppm
Azobenzene	-	7.91 (m, 4H, Ar-H), 7.52 (m, 6H, Ar-H)
4-(Methylamino)azobenzene	-	Aromatic and methylamino proton signals would be expected in typical regions.
2,4-dihydroxy-4'- nitroazobenzene	DMSO-d6	Signals for aromatic protons and hydroxyl groups would be present.

**Table 2: 13C NMR Spectroscopic Data of Azobenzene** 

**Analogs** 

Compound	Solvent	Chemical Shift (δ) ppm
4-(Methylamino)azobenzene	-	Signals corresponding to the aromatic carbons and the methyl carbon would be observed.[1]
Azobenzene	-	152.8, 131.1, 129.2, 122.9
4-(4- chlorophenyl)diazenyl)phenol	CDCl₃	116, 124, 125, 129, 136, 147, 151, 158[2]

# **Table 3: IR Spectroscopic Data of Azobenzene Analogs**



Compound	Sample Phase	Key Absorption Bands (cm <sup>-1</sup> )	Assignment
4-Hydroxyazobenzene	-	3540-3215 (broad)	O-H stretch (H- bonded)[3]
4-Aminoazobenzene	-	-	N-H and N=N stretching bands would be characteristic.[4]
General Azobenzenes	-	~1450	N=N stretch[5][6]
1600-1400	Aromatic C=C stretching[7]		
3091-3030	Aromatic C-H stretch[8]	_	

Table 4: UV-Vis Spectroscopic Data of Azobenzene

**Analogs** 

Compound	Solvent	λmax (nm)	Transition
Azobenzene Derivatives	General	~320-360	$\pi \to \pi^*$ (trans isomer)
~440-450	$n \rightarrow \pi^*$ (trans and cis isomers)[9]		
1-N-methylamino-4'- nitroazobenzene	Methanol	477	$\pi \to \pi^*$ (Charge Transfer)[10]

# **Experimental Protocols**

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized for **N-Hydroxy-4-(methylamino)azobenzene**.



### **NMR Spectroscopy**

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating the structure of organic molecules.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is typically used.

#### Sample Preparation:

- Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
- Transfer the solution to a standard 5 mm NMR tube.

#### Data Acquisition for 1H NMR:

- A standard single-pulse experiment is generally sufficient.
- Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and the acquisition of 16-64 scans.

#### Data Acquisition for 13C NMR:

- A proton-decoupled experiment is standard to obtain singlets for each unique carbon.
- A larger spectral width (e.g., 0-220 ppm) is required.
- Due to the lower natural abundance of <sup>13</sup>C, a significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

## Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is commonly used.

#### Sample Preparation:



- Solid State (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- Thin Film: Dissolve the sample in a volatile solvent, cast it onto a suitable IR-transparent window (e.g., NaCl or KBr plates), and allow the solvent to evaporate.
- Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl<sub>4</sub>, CS<sub>2</sub>) and place
  it in a liquid cell.

#### Data Acquisition:

- Record a background spectrum of the empty sample compartment or the solvent.
- Place the prepared sample in the spectrometer.
- Acquire the sample spectrum, typically in the range of 4000-400 cm<sup>-1</sup>. The final spectrum is
  presented in terms of transmittance or absorbance.

# **UV-Vis Spectroscopy**

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems like azobenzenes.

Instrumentation: A dual-beam UV-Vis spectrophotometer is standard.

#### Sample Preparation:

- Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol, methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
- From the stock solution, prepare a dilute solution in the same solvent to an absorbance value within the linear range of the instrument (typically 0.1-1.0 AU). This usually corresponds to a concentration in the range of 10<sup>-4</sup> to 10<sup>-6</sup> M.

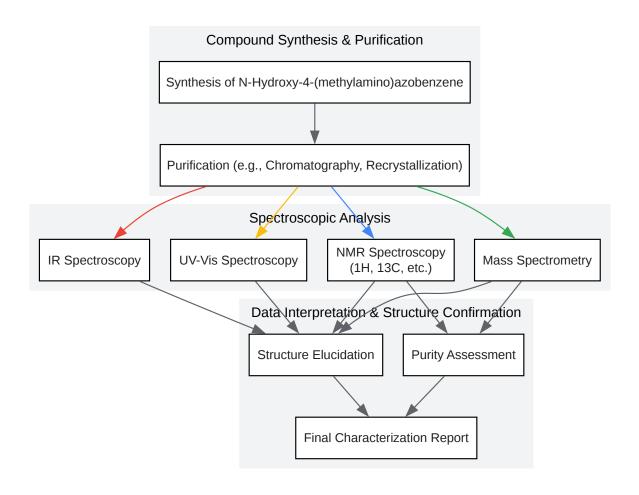
#### Data Acquisition:



- Use a matched pair of quartz cuvettes (typically 1 cm path length). Fill one cuvette with the pure solvent to serve as a blank.
- Fill the second cuvette with the sample solution.
- Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm). The instrument will automatically subtract the solvent baseline.[11]

# **Logical Workflow for Spectroscopic Analysis**

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a novel compound such as **N-Hydroxy-4-(methylamino)azobenzene**.



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Caption: Workflow for the synthesis and spectroscopic characterization of a target compound.

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